(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
Overview
Description
The compound "(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate" is a chemical entity that belongs to the class of organic compounds known as pyrrolidinones and is characterized by a specific functional group arrangement. It involves a pyrrolidinone ring, a trifluoroacetyl group, and an acetate moiety.
Synthesis Analysis
Synthesis of related compounds involves key steps such as intermolecular [2+2]-photocycloaddition, which is part of a de Mayo reaction, followed by fragmentation reactions. These methods have been utilized in the construction of various pyrrolidine derivatives, demonstrating the utility and flexibility of these approaches in synthesizing complex structures (Petz et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate" includes various functional groups attached to the pyrrolidine backbone. Crystal structure analysis has been conducted for related compounds, providing insights into the spatial arrangement and confirming the configuration through X-ray crystallography (Caracelli et al., 2015).
Chemical Reactions and Properties
Trifluoroacetylated compounds, similar to our subject, exhibit specific reactivity patterns due to the electron-withdrawing nature of the trifluoroacetyl group. This influences their behavior in nucleophilic substitution reactions and can lead to the formation of various interesting compounds (De Rosa et al., 2015).
Scientific Research Applications
Synthesis and Chemical Transformations of (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
This chemical compound is utilized in diverse synthetic processes. Voskresenskii et al. (2006) discussed the transformations of related 2-trifluoroacetyl compounds with ethyl propynoate, leading to the formation of ethyl 2-trifluoroaceyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocine-5-carboxylates and other complex molecules (Voskresenskii et al., 2006). In another study, Petrova et al. (2014) achieved the synthesis of 5-Trifluoroacetylpyrrole-2-carbaldehydes, which might share similar synthetic pathways or intermediates with the subject compound (Petrova et al., 2014). Additionally, Reddy et al. (2005) efficiently synthesized a heterobifunctional coupling agent starting from a similar structural fragment, underlining the relevance of such compounds in constructing more complex molecules (Reddy et al., 2005).
Applications in Biological Studies
Biological Applications and Studies
The (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate and related compounds have been studied for various biological activities. For instance, Sujatha et al. (2019) synthesized derivatives involving similar chemical structures and evaluated their antibacterial and antifungal activities, indicating the potential of these compounds in antimicrobial research (Sujatha et al., 2019). Mphahlele et al. (2017) also prepared compounds with related structures and assessed their in vitro antiplasmodial properties, contributing to the understanding of their biological activities (Mphahlele et al., 2017).
Mechanism of Action
Target of Action
The primary target of (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate is proteins, specifically lysine residues . This compound can react with proteins to modify these residues, which can alter the protein’s function .
Mode of Action
This compound acts as a protein crosslinker . It can react with a monoclonal anti-horseradish peroxidase IgG antibody to modify lysine residues . This modification can change the structure and function of the target protein, leading to changes in the biochemical pathways in which the protein is involved.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O5/c9-8(10,11)7(17)12-3-6(16)18-13-4(14)1-2-5(13)15/h1-3H2,(H,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYYWRRNCURCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399006 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |
CAS RN |
3397-30-6 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.